

Butylparaben-d9: A Technical Guide to its Chemical Properties, Structure, and Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Butylparaben-d9	
Cat. No.:	B565421	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of **Butylparaben-d9**. This deuterated analog of Butylparaben serves as a critical internal standard for quantitative analyses, ensuring accuracy and reliability in research and quality control processes.

Core Chemical Properties

Butylparaben-d9, with the CAS number 1216904-65-2, is a stable, isotopically labeled form of Butylparaben.[1] The incorporation of nine deuterium atoms into the butyl chain results in a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical techniques. While specific experimental data for some physical properties of the deuterated compound are not readily available, the properties of its non-deuterated counterpart, Butylparaben, provide a close reference.



Property	Butylparaben-d9	Butylparaben (for reference)
Molecular Formula	C11H5D9O3[1]	C11H14O3
Molecular Weight	203.28 g/mol [1]	194.23 g/mol
CAS Number	1216904-65-2[1]	94-26-8
Appearance	Off-White Solid	Colorless crystals or a white, crystalline, odorless powder
Melting Point	Data not available	68-71 °C
Boiling Point	Data not available	156-157 °C at 3.5 mmHg
Solubility	Data not available	Slightly soluble in water; soluble in acetone, ethanol, and chloroform
Storage	2-8°C Refrigerator	Stable under normal conditions

Chemical Structure

The chemical structure of **Butylparaben-d9** consists of a 4-hydroxybenzoic acid backbone esterified with a perdeuterated butyl group. The deuteration occurs on the butyl chain, where all nine hydrogen atoms are replaced by deuterium atoms.

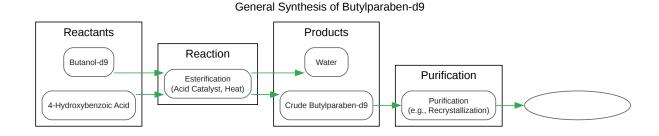
SMILES: [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(C1=CC=C(C=C1)O)=O

Synthesis

The synthesis of **Butylparaben-d9** typically involves the esterification of 4-hydroxybenzoic acid with deuterated butanol (butanol-d9) in the presence of an acid catalyst, such as sulfuric acid. This reaction is analogous to the industrial production of Butylparaben.

A general synthetic workflow is outlined below:





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A generalized workflow for the synthesis of **Butylparaben-d9**.

Experimental Protocols: Application as an Internal Standard

Butylparaben-d9 is primarily utilized as an internal standard in quantitative analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical similarity to Butylparaben ensures it behaves similarly during sample preparation and analysis, while its different mass allows for its distinct detection.

Below is a representative experimental protocol for the determination of parabens in cosmetic samples using a deuterated internal standard.

Objective: To quantify the concentration of various parabens, including Butylparaben, in a cosmetic cream sample using LC-MS/MS with **Butylparaben-d9** as an internal standard.

- 1. Materials and Reagents:
- Reference standards of methylparaben, ethylparaben, propylparaben, and butylparaben.
- Butylparaben-d9 internal standard solution (e.g., 1 mg/mL in methanol).
- HPLC-grade methanol, acetonitrile, and water.
- Formic acid.

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- Cosmetic cream sample.
- 2. Sample Preparation:
- Weigh approximately 0.1 g of the cosmetic cream sample into a 15 mL polypropylene centrifuge tube.
- Add 100 μL of the **Butylparaben-d9** internal standard solution.
- Add 9.9 mL of methanol to the tube.
- Vortex the tube for 2 minutes to ensure thorough mixing and dissolution.
- Centrifuge the sample at 10,000 rpm for 10 minutes to precipitate any insoluble matrix components.
- Filter the supernatant through a 0.22 μm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
- 3. LC-MS/MS Analysis:
- Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A suitable gradient to separate the parabens of interest. For example:
 - o 0-1 min: 30% B
 - 1-5 min: Gradient to 95% B
 - o 5-7 min: Hold at 95% B
 - 7.1-10 min: Return to 30% B and equilibrate.



• Flow Rate: 0.3 mL/min.

Injection Volume: 5 μL.

- Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard.

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Methylparaben	151.1	92.1
Ethylparaben	165.1	92.1
Propylparaben	179.1	92.1
Butylparaben	193.1	92.1
Butylparaben-d9	202.2	92.1

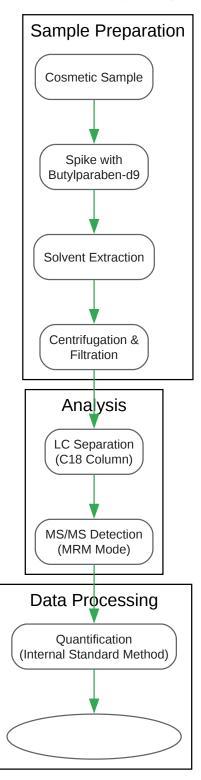
4. Quantification:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
- Determine the concentration of each paraben in the cosmetic sample by interpolating its peak area ratio from the calibration curve.

The use of **Butylparaben-d9** as an internal standard corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.



Analytical Workflow using Butylparaben-d9



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Workflow for the quantification of parabens using Butylparaben-d9.



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References

- 1. scbt.com [scbt.com]
- To cite this document: BenchChem. [Butylparaben-d9: A Technical Guide to its Chemical Properties, Structure, and Analytical Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b565421#butylparaben-d9-chemical-properties-and-structure]

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